molecular formula C19H22ClNO3 B2715319 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1798039-44-7

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No.: B2715319
CAS No.: 1798039-44-7
M. Wt: 347.84
InChI Key: MSNSQCONBABMML-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenoxy group at the C2 position and a 2-methoxy-2-phenylbutylamine moiety attached to the acetamide nitrogen.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSQCONBABMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Esterification: The 4-chlorophenoxyacetic acid is then esterified with methanol to form the corresponding methyl ester.

    Amidation: The methyl ester is reacted with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.

    Biological Studies: It can serve as a tool for studying biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) may enhance stability but reduce solubility compared to the target’s methoxy group.

Key Observations :

  • High yields (e.g., 96% in ) are achieved for simpler acetylation reactions, whereas multi-step syntheses (e.g., Grignard additions in ) result in lower yields.
  • The target compound’s synthesis may face challenges due to steric bulk, necessitating optimized coupling conditions.

Pharmacological Activity

Biological activities of analogs highlight structure-activity relationships (SAR):

Compound Name Activity Mechanism/Target References
Target Compound Potential ATF4 pathway inhibition (inferred) Likely disrupts protein-protein interactions
2-(4-Chlorophenoxy)-N-(quinazolin-6-yl)acetamide (7b) Anticancer (IC₅₀: 1.2–3.8 µM) Targets HCT-116, MCF-7 cells via MTT assay
Compound 3.1.3 () Antitumor (most active in series) Benzothiazole-thiazolidinone hybrid
Compound 30 () ATF4 inhibition Blocks transcriptional activation

Key Observations :

  • Quinazolinone and benzothiazole derivatives exhibit potent anticancer activity, suggesting that heterocyclic appendages enhance efficacy .
  • The target compound’s methoxy-phenylbutyl group may favor selective inhibition of ATF4 over kinase targets .

Biological Activity

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of 4-chlorophenoxyacetic acid : This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of sodium hydroxide.
  • Esterification : The resulting acid is esterified with methanol to yield the methyl ester.
  • Amidation : The methyl ester is then reacted with 2-methoxy-2-phenylbutylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.

The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. This interaction may result in various biological effects, including anti-inflammatory and analgesic properties.

Case Studies

  • Anticonvulsant Activity : In a study examining related compounds, certain derivatives exhibited significant anticonvulsant activity in animal models, suggesting that similar structural analogs may possess comparable effects . The results indicated that compounds with specific substituents showed enhanced binding to neuronal voltage-sensitive sodium channels, which are critical in seizure activity.
  • Phospholipidosis Inhibition : Another study focused on the inhibition of lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis. Compounds that inhibit LPLA2 can prevent excessive accumulation of phospholipids within lysosomes, indicating a potential therapeutic application for this compound in conditions related to phospholipid metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylethyl)acetamideShorter alkyl chainModerate anticonvulsant activity
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpropyl)acetamideIntermediate alkyl chainEnhanced receptor binding
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpentyl)acetamideLonger alkyl chainPotentially higher lipophilicity

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